3-(3-Methylphenyl)butanal

Description

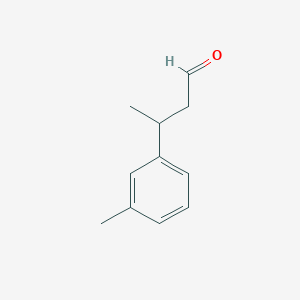

3-(3-Methylphenyl)butanal (IUPAC name: 3-(3-methylphenyl)butyraldehyde) is an aromatic aldehyde with a molecular formula of C₁₁H₁₄O (inferred from structure). It features a butanal chain substituted with a 3-methylphenyl group at the third carbon. This compound is structurally characterized by a benzene ring with a methyl substituent and an aldehyde functional group, which imparts both aromatic and aliphatic reactivity. While direct data on its applications are unavailable in the provided evidence, structurally similar aldehydes are commonly used in fragrance formulations, pharmaceuticals, or organic synthesis due to their reactive aldehyde group and aromatic stability .

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-(3-methylphenyl)butanal |

InChI |

InChI=1S/C11H14O/c1-9-4-3-5-11(8-9)10(2)6-7-12/h3-5,7-8,10H,6H2,1-2H3 |

InChI Key |

DBOHOOKUJUYJBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Aliphatic Aldehydes: 3-Methylbutanal

3-Methylbutanal (CAS 590-86-3, C₅H₁₀O) is a branched aliphatic aldehyde. Key differences from 3-(3-Methylphenyl)butanal include:

- Molecular Weight : 86.13 g/mol (vs. ~162.23 g/mol for this compound), leading to lower boiling points and higher volatility.

- Solubility : Aliphatic aldehydes like 3-methylbutanal are more water-soluble due to smaller size and lack of aromatic hydrophobicity.

- Reactivity : The absence of an aromatic ring reduces conjugation effects, making aliphatic aldehydes more prone to nucleophilic addition reactions.

Data Table 1: Comparison with Aliphatic Aldehydes

Hydroxy-Substituted Aldehydes: 3-Hydroxy-3-methylbutanal

3-Hydroxy-3-methylbutanal (C₅H₁₀O₂, 102.13 g/mol) differs in its hydroxyl group at the third carbon:

Aromatic Heterocyclic Aldehydes: 3-(5-Methyl-2-furyl)butanal

3-(5-Methyl-2-furyl)butanal (C₉H₁₂O₂, 152.19 g/mol) contains a furan ring instead of a benzene ring:

- Electronic Effects : The furan ring’s oxygen atom introduces electron-withdrawing effects, altering the aldehyde’s electrophilicity compared to this compound.

- Applications : Likely used in food or fragrance industries due to heterocyclic aromaticity.

Data Table 2: Aromatic vs. Heterocyclic Aldehydes

Substituted Aromatic Alcohols: 3-Methyl-1-butanol

While 3-methyl-1-butanol (C₅H₁₂O, 88.15 g/mol) is an alcohol, its comparison highlights functional group effects:

- Toxicity : Aldehydes (e.g., this compound) are generally more reactive and toxic than alcohols due to their electrophilic carbonyl group.

- Applications : Alcohols are used as solvents or intermediates, whereas aldehydes often serve as flavor/fragrance precursors .

Research Findings and Implications

- Synthesis : Aromatic aldehydes like this compound are typically synthesized via Friedel-Crafts alkylation or oxidation of corresponding alcohols.

- Stability : The methyl group on the benzene ring may enhance steric hindrance, reducing oxidation rates compared to unsubstituted analogs.

- Safety : Analogous compounds (e.g., furyl-substituted aldehydes) undergo rigorous toxicity evaluations, suggesting similar requirements for this compound in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.